13,14-dihydro-15-keto-tetranor Prostaglandin E2
Overview
Description
13,14-dihydro-15-keto-tetranor Prostaglandin E2 is a metabolite of PGE2 . It is the primary PGE2 metabolite in plasma and is formed from PGE2 via a 15-keto PGE2 intermediate by 15-oxo-PG Δ13 reductase . Unlike PGE2, it does not bind effectively to the PGE2 receptors EP2 and EP4 expressed in CHO cells .
Synthesis Analysis
The synthesis of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs . This process is mediated by the enzyme prostaglandin Δ13-reductase .Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H26O5 and a molecular weight of 298.4 . It is soluble in DMF, DMSO, and ethanol .Scientific Research Applications
Pregnancy and Labor
This metabolite’s levels are increased in the plasma of women during the third trimester of pregnancy and immediately after labor and delivery. It suggests a role in the physiological changes that occur during these stages .
Cancer Research
Studies have found that levels of 13,14-dihydro-15-keto PGE2 are decreased in tumor tissue compared to adjacent non-cancerous tissue isolated from patients with non-small cell lung cancer (NSCLC) , indicating its potential as a biomarker for cancer progression .
Metabolic Pathways
It is involved in common metabolic pathways for several prostaglandins, including prostaglandin D2 (PGD2), which involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .
Biochemical Research
As a metabolite of PGE2, it serves as a subject for biochemical research, including studies on its formation from PGE2 via a 15-keto PGE2 intermediate by 15-oxo-PG Δ13 reductase .
Receptor Binding Studies
This compound does not bind effectively to the PGE2 receptors EP2 and EP4 expressed in CHO cells, which is significant for understanding its biological activity compared to PGE2 .
Prostaglandin D2 Related Diseases
It can be used as a biomarker for studying diseases related to prostaglandin D2 .
Mechanism of Action
Target of Action
The primary target of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 (PGE2) is the prostaglandin E2 receptors EP2 and EP4 . These receptors are part of the prostaglandin family of receptors, which play a crucial role in a variety of physiological processes.
Biochemical Pathways
The compound is part of the cyclooxygenase pathway . It is a metabolite of PGE2, formed via a 15-keto PGE2 intermediate by the action of 15-oxo-PG Δ13 reductase . This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto PGs .
Pharmacokinetics
The pharmacokinetics of 13,14-dihydro-15-keto-tetranor PGE2 involve its metabolism and excretion. The removal of four carbons at the α-terminus and oxidation of the terminal ω-carbon produces the abundant urinary metabolites, including tetranor PGEM . It is known to have a short plasma half-life .
Action Environment
The action of 13,14-dihydro-15-keto-tetranor PGE2 can be influenced by various environmental factors. For instance, the presence of albumin can accelerate the non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2
Safety and Hazards
properties
IUPAC Name |
3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGACPXKRXBKDQL-MGPQQGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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